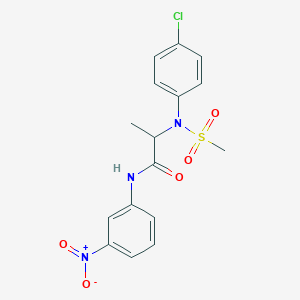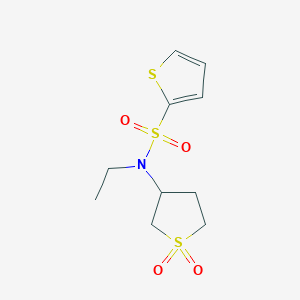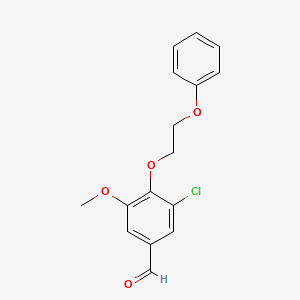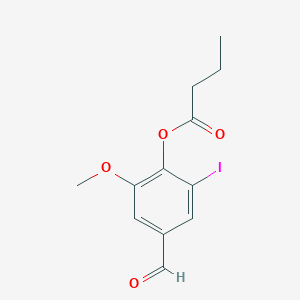
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide
説明
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide, also known as MLN9708, is a proteasome inhibitor drug that has been extensively studied in the scientific community. It is a potential treatment option for various types of cancers, including multiple myeloma and solid tumors.
作用機序
The mechanism of action of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide involves the inhibition of the proteasome, specifically the chymotrypsin-like activity. This leads to the accumulation of misfolded and ubiquitinated proteins, ultimately leading to cancer cell death. N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide has a higher selectivity for the proteasome than other proteasome inhibitors, which may reduce the risk of off-target effects.
Biochemical and Physiological Effects:
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide has been shown to induce apoptosis in cancer cells, leading to cell death. It also inhibits angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis. Additionally, N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide has been shown to enhance the immune response, which may contribute to its anti-tumor effects.
実験室実験の利点と制限
One advantage of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide is its high selectivity for the proteasome, which reduces the risk of off-target effects. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide may have limitations in terms of its toxicity profile, as it has been shown to cause gastrointestinal toxicity and peripheral neuropathy in some patients.
将来の方向性
For research on N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide include exploring its potential use in combination with other drugs, optimizing the dosing regimen to reduce toxicity, and identifying biomarkers that can predict response to treatment. Additionally, further studies are needed to better understand the mechanism of action of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide and its effects on the immune system. Finally, research is needed to determine the optimal patient population for treatment with N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide, as well as its potential use in other types of cancer.
科学的研究の応用
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of intracellular proteins. This leads to the accumulation of misfolded and ubiquitinated proteins, ultimately leading to cancer cell death. N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide has shown promising results in the treatment of multiple myeloma and solid tumors, both as a single agent and in combination with other drugs.
特性
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O5S/c1-11(16(21)18-13-4-3-5-15(10-13)20(22)23)19(26(2,24)25)14-8-6-12(17)7-9-14/h3-11H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICWTZGPDLUMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4188991.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4189001.png)
![4-chloro-N-(2-methoxy-5-nitrophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4189005.png)
![N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide](/img/structure/B4189021.png)
![4-(3-phenyl-1H-1,2,4-triazol-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4189029.png)
![2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethanol](/img/structure/B4189030.png)

![3-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4189041.png)
![2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4189050.png)


![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B4189082.png)
![ethyl 4,5-dimethyl-2-({[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4189085.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-1-pyrrolidinesulfonamide](/img/structure/B4189090.png)